molecular formula C16H18FNO2 B5637431 [(2,3-Dimethoxyphenyl)methyl][(3-fluorophenyl)methyl]amine

[(2,3-Dimethoxyphenyl)methyl][(3-fluorophenyl)methyl]amine

Cat. No.: B5637431
M. Wt: 275.32 g/mol
InChI Key: JFVHQTYWRZCSBN-UHFFFAOYSA-N
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Description

[(2,3-Dimethoxyphenyl)methyl][(3-fluorophenyl)methyl]amine is an organic compound with the molecular formula C16H18FNO2 It is characterized by the presence of two aromatic rings, one substituted with methoxy groups and the other with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-Dimethoxyphenyl)methyl][(3-fluorophenyl)methyl]amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with 3-fluorobenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dimethoxyphenyl)methyl][(3-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be hydrogenated under high pressure and in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: Formation of fully hydrogenated aromatic rings.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(2,3-Dimethoxyphenyl)methyl][(3-fluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(2,3-Dimethoxyphenyl)methyl][(3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and fluorine substituents can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • [(2,3-Dimethoxyphenyl)methyl][(4-fluorophenyl)methyl]amine
  • [(2,3-Dimethoxyphenyl)methyl][(2-fluorophenyl)methyl]amine
  • [(2,3-Dimethoxyphenyl)methyl][(3-chlorophenyl)methyl]amine

Uniqueness

[(2,3-Dimethoxyphenyl)methyl][(3-fluorophenyl)methyl]amine is unique due to the specific positioning of the methoxy and fluorine groups, which can significantly affect its chemical reactivity and biological activity. The combination of these substituents can lead to distinct pharmacological profiles and material properties compared to other similar compounds.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-(3-fluorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c1-19-15-8-4-6-13(16(15)20-2)11-18-10-12-5-3-7-14(17)9-12/h3-9,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVHQTYWRZCSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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